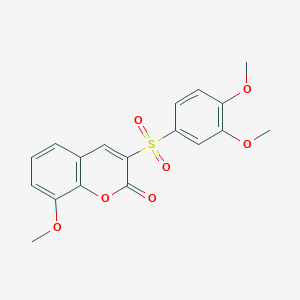

3-(3,4-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfonyl-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-13-8-7-12(10-15(13)24-3)26(20,21)16-9-11-5-4-6-14(23-2)17(11)25-18(16)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQLLCPOSZMESX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3,4-Dimethoxybenzenesulfonyl Group: This step involves the reaction of the chromenone core with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted products with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. A study published in European Journal of Medicinal Chemistry highlighted that compounds with similar structures demonstrated potent activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antioxidant Properties

The antioxidant activity of flavonoid derivatives, including chromenones, has been well-documented. The presence of methoxy groups in the structure enhances the electron-donating ability, which is crucial for scavenging free radicals. A case study showed that related compounds exhibited strong antioxidant effects in vitro, suggesting that 3-(3,4-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one could serve as a potential therapeutic agent for oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. A study demonstrated that certain chromenone derivatives inhibited the production of pro-inflammatory cytokines in macrophages, indicating a potential application in treating inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to altered cellular responses.

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity

- Scaffold E (Thiazole Derivative): Exhibited moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and antifungal activity against Candida albicans (MIC = 64 µg/mL) .

- Bromoacetyl Derivative (Compound D): Primarily an intermediate; its oxime derivatives (e.g., 2a–2c) showed enhanced antimalarial activity (IC50 = 1.2–3.8 µM) .

- Target Compound: Predicted to have improved solubility and target binding due to the sulfonyl group, though direct biological data are unavailable. Analogous sulfonylated coumarins demonstrate enhanced enzyme inhibition (e.g., COX-2) .

Electronic and Steric Effects

- The 3,4-dimethoxybenzenesulfonyl group in the target compound is electron-withdrawing, which may stabilize charge-transfer interactions in biological systems. This contrasts with the electron-rich thiazole or oxime groups in analogs, which favor π-π stacking .

- The sulfonyl group’s bulkiness may reduce membrane permeability compared to smaller substituents like bromoacetyl, but improve water solubility .

Biological Activity

3-(3,4-Dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a synthetic compound characterized by a chromenone core and a sulfonyl group. This unique structure enhances its solubility and reactivity, making it a significant subject of interest in medicinal chemistry and organic synthesis. Recent research has demonstrated its potential biological activities, particularly in enzyme inhibition and modulation of various biological functions.

Chemical Structure and Properties

The compound features a sulfonyl group derived from 3,4-dimethoxybenzenesulfonyl chloride, along with methoxy substituents that contribute to its chemical properties. The structural arrangement allows for interactions with specific molecular targets, which is crucial for its biological activity.

| Structural Feature | Description |

|---|---|

| Chromenone Core | Provides the foundational structure for biological activity. |

| Sulfonyl Group | Enhances interaction with enzymes and other molecular targets. |

| Methoxy Groups | Improve solubility and reactivity. |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes involved in metabolic pathways. The sulfonyl group plays a critical role in inhibiting enzyme activity, making the compound a valuable candidate for studies related to enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that this compound can effectively inhibit specific enzymes, which has implications for therapeutic applications. Molecular docking studies have been employed to predict binding affinities and elucidate interaction mechanisms at a molecular level.

Case Studies and Research Findings

-

Inhibition of Pro-inflammatory Cytokines :

A study investigated the effects of various coumarins, including derivatives similar to our compound, on human rheumatoid fibroblast-like synoviocyte (HFLS-RA) cells. The results indicated that certain derivatives could significantly suppress levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, suggesting potential anti-inflammatory properties relevant to rheumatoid arthritis treatment . -

Molecular Docking Studies :

Molecular docking techniques have shown that this compound interacts with key targets like EGFR (Epidermal Growth Factor Receptor), indicating its potential role in cancer therapy. These studies highlight the compound's ability to bind effectively to critical signaling pathways involved in tumor progression . -

Comparative Activity Analysis :

A comparative study involving structural analogues revealed that modifications to the sulfonyl group significantly impacted biological activity. For instance, compounds with varying substituents on the benzopyran ring exhibited different IC50 values, emphasizing the importance of structural features in determining biological efficacy .

Summary of Biological Activity Data

| Compound | Structural Modification | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 5a | No modification | 3.1 | Moderate inhibition |

| 5b | Methyl substitution | 1.3 | High inhibition |

| 5c | Dimethyl substitution | 3.3 | Moderate inhibition |

| 5j | Methoxy substitution | 0.6 | Very high inhibition |

| 5k | Dimethylphenyl substitution | 0.5 | Very high inhibition |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3,4-dimethoxybenzenesulfonyl)-8-methoxy-2H-chromen-2-one, and which reaction parameters require optimization?

- Methodology :

- Sulfonation : React 8-methoxycoumarin with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .

- Coumarin Core Preparation : Use Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or ionic liquids) to form the chromen-2-one scaffold.

- Key Optimizations :

- Temperature : Maintain 80–100°C during sulfonation to balance reactivity and byproduct formation.

- Catalyst : Employ Lewis acids (e.g., ZnCl₂) for coumarin synthesis to enhance yield.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted sulfonyl chloride.

Q. How should crystallization and X-ray diffraction (XRD) analysis be conducted to determine the compound’s structure?

- Methodology :

- Crystallization : Dissolve the compound in a mixed solvent system (e.g., DCM/hexane) and allow slow evaporation at 4°C to grow single crystals.

- XRD Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Process data with SHELXL (for small-molecule refinement) to resolve bond lengths and angles. Validate hydrogen bonding networks using Olex2 or Mercury .

Advanced Research Questions

Q. Which spectroscopic techniques are critical for resolving ambiguities in the substitution pattern of the dimethoxybenzenesulfonyl group?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (δ 6.8–7.5 ppm) and sulfonyl-attached carbons (δ 125–135 ppm) with analogs (e.g., 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one) to confirm regiochemistry .

- 2D NMR (HSQC/HMBC) : Map correlations between methoxy protons (δ ~3.8 ppm) and adjacent carbons to distinguish 3,4-dimethoxy substitution from positional isomers.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or methoxy groups) using ESI-TOF .

Q. How can discrepancies between computational modeling (DFT) and experimental XRD data be systematically addressed?

- Methodology :

- Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with XRD-derived bond lengths and torsion angles. Use SHELXL ’s restraints for flexible groups (e.g., methoxy rotamers) to refine discrepancies .

- Electron Density Maps : Analyze residual density peaks in XRD data to identify overlooked hydrogen bonds or disorder.

- Benchmarking : Cross-reference with structurally characterized analogs (e.g., 8-methoxycoumarin derivatives) to assess model accuracy .

Q. What strategies are effective for analyzing the compound’s thermal stability and degradation pathways under experimental conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition points (typically >250°C for coumarin sulfonates).

- GC-MS Degradation Profiling : After controlled pyrolysis (e.g., 300°C), identify volatile byproducts (e.g., SO₂, methoxy phenols) using a DB-5MS column and EI ionization .

- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for thermal decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.